

The Structure-Activity Relationship of DS18561882: A Technical Guide for Researchers

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An in-depth analysis of the potent and selective MTHFD2 inhibitor, **DS18561882**, for professionals in drug development and cancer research.

Introduction

DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is overexpressed in various cancer cells compared to healthy tissues, making it a compelling target for anticancer therapies.[2] DS18561882 originates from a tricyclic coumarin scaffold and has demonstrated significant antitumor activity in preclinical models.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DS18561882, detailing its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Core Structure and Mechanism of Action

The foundational structure of **DS18561882** is a 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one scaffold.[3] The primary mechanism of action for MTHFD2 inhibitors like **DS18561882** is the disruption of one-carbon metabolism, which leads to a depletion of formate essential for purine synthesis. This ultimately results in the inhibition of DNA replication and cell growth arrest in cancer cells.[5]

The development of **DS18561882** involved key structural modifications to an initial lead compound to enhance its potency and selectivity. X-ray crystallography has been instrumental



in elucidating the binding mode of **DS18561882** and its analogs within the MTHFD2 active site. [3]

Structure-Activity Relationship (SAR)

The potency and selectivity of **DS18561882** are attributed to specific substitutions on its tricyclic coumarin core. The key modifications that led to the discovery of **DS18561882** include the incorporation of an amine moiety at the 8-position and a methyl group at the 7-position of the initial lead compound.[3] X-ray structure analysis revealed that a crucial interaction for the enhanced potency is the formation of a salt bridge between the amine moiety and the diphosphate linker of the NAD+ cofactor.[3]

Furthermore, the replacement of a benzoic acid moiety with an ortho-substituted sulfonamide significantly improved cell permeability and, consequently, the cell-based growth inhibition against human breast cancer cell lines.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **DS18561882**, providing a clear comparison of its activity and selectivity.

Parameter	Value	Target(s)	Reference(s)
IC50	0.0063 μΜ	MTHFD2	[1]
0.57 μΜ	MTHFD1	[1]	
Selectivity	>90-fold for MTHFD2 over MTHFD1	MTHFD2/MTHFD1	[1]
GI50	140 nM	MDA-MB-231 (Breast Cancer Cells)	[3][6]



Animal Model	Cell Line	Dose	Effect	Reference(s)
Mouse Xenograft	MDA-MB-231	30, 100, or 300 mg/kg (oral, twice daily)	Dose-dependent tumor growth inhibition; 67% tumor growth inhibition (TGI) at 300 mg/kg	[1][6]

Parameter	30 mg/kg	100 mg/kg	300 mg/kg	Reference(s)
Cmax (µg/mL)	11.4	56.5	90.1	[1]
t1/2 (hours)	2.21	2.16	2.32	[1]
AUC (μg·h/mL)	64.6	264	726	[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors. The following are representative protocols for key experiments performed in the characterization of **DS18561882**.

MTHFD2 Enzymatic Assay

This assay determines the direct inhibitory effect of a compound on the MTHFD2 enzyme.

Materials:

- Recombinant human MTHFD2 protein
- Assay buffer
- **DS18561882** or other test compounds
- 5,10-methylenetetrahydrofolate (CH2-THF)
- NAD+



• Plate reader (fluorescence or absorbance)

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of the test inhibitor.
- Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+.
- Incubate the reaction at a controlled temperature, typically 37°C.
- Measure the production of NADH, a product of the dehydrogenase reaction, over time using a plate reader.
- Calculate the rate of NADH production and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cell Viability Assay (GI50 Determination)

This cell-based assay measures the effect of the inhibitor on cancer cell proliferation.

Materials:

- MDA-MB-231 human breast cancer cells (or other suitable cancer cell line)
- Cell culture medium and supplements
- DS18561882 or other test compounds
- 96-well plates
- Reagent for measuring cell viability (e.g., CellTiter-Glo®)

Procedure:

- Seed cancer cells into 96-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the MTHFD2 inhibitor.



- Incubate the plates for a period of 72 hours.
- Measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Calculate the half-maximal growth inhibition (GI50) from the resulting dose-response curve.

In Vivo Mouse Xenograft Model

This animal model evaluates the anti-tumor efficacy and tolerability of the MTHFD2 inhibitor in a living organism.

Materials:

- Immunocompromised mice (e.g., BALB/c nude)
- MDA-MB-231 human breast cancer cells
- **DS18561882** formulated for oral administration (e.g., suspension in 0.5% methyl cellulose)
- Calipers for tumor measurement

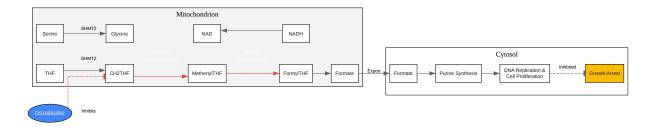
Procedure:

- Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
- Allow the tumors to grow to a palpable size.
- Randomize the mice into vehicle control and treatment groups.
- Administer **DS18561882** or vehicle orally at the specified dose and schedule (e.g., 300 mg/kg, twice daily).
- Regularly measure tumor volume and monitor the body weight of the mice throughout the study.
- At the end of the study, excise and weigh the tumors to determine the extent of tumor growth inhibition.



Signaling Pathways and Experimental Workflows

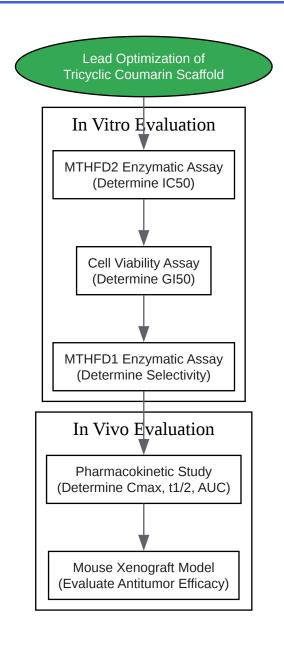
Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the scientific rationale and processes involved in the study of **DS18561882**.



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Figure 1: MTHFD2 Inhibition Signaling Pathway.





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Figure 2: Experimental Workflow for **DS18561882** Evaluation.

Conclusion

DS18561882 stands out as a highly potent and selective MTHFD2 inhibitor with promising in vivo antitumor activity. The detailed structure-activity relationship studies have been pivotal in optimizing its pharmacological properties. The experimental protocols outlined in this guide provide a framework for the continued investigation of **DS18561882** and the development of novel MTHFD2-targeted cancer therapies. Further research into the clinical potential of **DS18561882** is warranted.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to antiinflammatory disease [frontiersin.org]
- 3. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
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